An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Erucamide for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Erucamide for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide, with the chemical formula C40H79NO, is a long-chain fatty acid amide synthesized from stearyl amine and erucic acid.[1][2] Its long hydrocarbon chains impart a hydrophobic nature, making it a valuable compound in various industrial and research applications.[2] It typically appears as a white to off-white waxy solid.[2]
Due to its excellent thermal stability, stearyl erucamide is suitable for high-temperature applications, particularly in the polymer industry where it functions as a lubricant, slip agent, anti-blocking agent, and mold release agent for resins like polyolefins, nylon, and polyester.[3][4] Its slow migration to the surface of polymers makes it ideal for applications requiring stable surface properties over time.[3] This guide provides a comprehensive overview of the synthesis and characterization of stearyl erucamide for research and development purposes.
Synthesis of Stearyl Erucamide
The most prevalent and industrially viable method for synthesizing stearyl erucamide is through the direct amidation reaction between stearyl amine (octadecylamine) and erucic acid.[5][6] This reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the formation of the amide bond.[1]
Reaction Pathway
The fundamental reaction involves the condensation of the primary amine group of stearyl amine with the carboxylic acid group of erucic acid, resulting in the formation of stearyl erucamide and water as a byproduct.
Caption: Synthesis of Stearyl Erucamide via Direct Amidation.
Experimental Protocol for Synthesis
This protocol is based on a common direct amidation method.[5][6]
Materials:
-
Stearyl amine (primary octadecylamine)
-
Erucic acid
-
Catalyst (e.g., a mixture of a solid strong acid like phosphotungstic acid, metatitanic acid, and chromatographic silica gel)[5][6]
-
Nitrogen gas
-
Reactor with a mechanical stirrer, thermometer, nitrogen inlet, and vacuum connection
Procedure:
-
Charge the reactor with stearyl amine and erucic acid. A typical molar ratio is 1 part stearyl amine to 1.15-1.28 parts erucic acid.[5]
-
Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere.
-
Add the catalyst. The catalyst amount is typically 0.5-1.2% of the erucic acid weight.[5]
-
Increase the temperature to the reaction range of 170-210 °C.[5]
-
Maintain the reaction for 3-6 hours. For the initial 2 hours, maintain a nitrogen blanket under normal pressure. Subsequently, apply a vacuum to facilitate the removal of the water byproduct.[5]
-
Monitor the reaction progress by measuring the acid value and amine value of the mixture.
-
Once the reaction is complete (synthesis conversion >98.5%), cool the mixture to 95-105 °C.[5]
-
Filter the hot mixture to remove the catalyst.
-
The molten filtrate can then be cooled and processed into flakes, prills, or powder.
Summary of Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | Stearyl amine, Erucic acid | [5][6] |
| Molar Ratio (Amine:Acid) | 1 : (1.15 - 1.28) | [5] |
| Catalyst | Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, silica gel | [5][6] |
| Catalyst Loading | 0.5 - 1.2% (by weight of erucic acid) | [5] |
| Reaction Temperature | 170 - 210 °C | [5] |
| Reaction Time | 3 - 6 hours | [5] |
| Atmosphere | Nitrogen (initial), Vacuum (later) | [5] |
| Conversion Rate | > 98.5% | [5] |
Characterization of Stearyl Erucamide
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized stearyl erucamide.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white or pale yellow solid/waxy material | [2][] |
| Molecular Formula | C40H79NO | [8] |
| Molecular Weight | 590.08 g/mol | [9] |
| Melting Point | 70 - 73 °C | [5][] |
| Boiling Point (Predicted) | 671.6 ± 24.0 °C | [] |
| Density (Predicted) | 0.857 ± 0.06 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Spectroscopic Analysis
FTIR is used to identify the functional groups present in the molecule, confirming the formation of the amide bond and the presence of long alkyl chains.
Experimental Protocol (FTIR-ATR):
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid stearyl erucamide sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks for the amide and alkane functional groups.
Characteristic FTIR Peaks:
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) (Approximate) |
| N-H Stretch | Amide (-NH-) | ~3300 |
| C-H Asymmetric/Symmetric Stretch | Alkane (-CH₂, -CH₃) | ~2920, ~2850 |
| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 |
| N-H Bend (Amide II) | Amide (-NH-) | ~1550 |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1470 |
NMR provides detailed structural information, allowing for the confirmation of the connectivity of atoms within the stearyl erucamide molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of stearyl erucamide in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (ppm) (Approximate) |
| -CH=CH- | 5.34 (multiplet) |
| -CONH- | 5.5-6.0 (broad singlet) |
| -CONH-CH₂- | 3.20 (quartet) |
| -C(=O)-CH₂- | 2.15 (triplet) |
| -CH₂-C=C | 2.01 (multiplet) |
| Alkyl Chain (-CH₂-)n | 1.25 (broad singlet) |
| Terminal -CH₃ | 0.88 (triplet) |
MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol (e.g., LC-MS):
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) |
| [M+H]⁺ | 590.62 |
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the synthesized stearyl erucamide.
Experimental Protocol (GC-FID):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column is typically used.[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent like isopropanol.[11]
-
GC Conditions:
-
Injector Temperature: ~300 °C
-
Oven Program: Start at a lower temperature and ramp up to a final temperature of ~350 °C.
-
Detector Temperature: ~350 °C
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Determine the retention time and calculate the peak area to assess purity.
Experimental Protocol (HPLC-UV):
-
Instrument: HPLC system with a UV detector.
-
Column: Reverse-phase C18 (ODS) column.[10]
-
Mobile Phase: Acetonitrile/Methanol (e.g., 60:40 v/v).[10]
-
Detection: UV at 202 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Determine the retention time and peak area to evaluate purity. The analysis time is typically less than 10 minutes under these conditions.[10]
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the material.
Experimental Protocols:
-
Melting Point: Determined using a standard melting point apparatus. The final product should have a melting point in the range of 70-73 °C.[5]
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample (5-10 mg) in an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known weight of the sample in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the onset of thermal decomposition. Stearyl erucamide is noted for its good thermal stability, suitable for use in processes exceeding 300 °C.[1][3]
-
Conclusion
The synthesis of stearyl erucamide via direct amidation of stearyl amine and erucic acid is a robust and high-yield process. Careful control of reaction parameters such as temperature, catalyst, and reactant ratios is crucial for achieving high conversion and purity. A comprehensive suite of characterization techniques, including spectroscopy (FTIR, NMR, MS), chromatography (GC, HPLC), and thermal analysis (DSC, TGA), is essential for verifying the structure, purity, and physical properties of the final product, ensuring its suitability for advanced research and development applications.
References
- 1. Buy Stearyl erucamide | 10094-45-8 [smolecule.com]
- 2. CAS 10094-45-8: Stearyl erucamide | CymitQuimica [cymitquimica.com]
- 3. Stearyl Erucamide powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,Stearyl Erucamide [donglimaterial.com]
- 4. aosennewmaterial.com [aosennewmaterial.com]
- 5. CN104230741A - Synthetic method of octadecyl erucyl amide - Google Patents [patents.google.com]
- 6. CN104230741B - A kind of synthetic method of stearyl erucamide - Google Patents [patents.google.com]
- 8. Stearyl erucamide | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stearyl Erucamide - CAS - 10094-45-8 | Axios Research [axios-research.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
